molecular formula C4H5N5 B1483706 4-(azidomethyl)-1H-pyrazole CAS No. 1935883-66-1

4-(azidomethyl)-1H-pyrazole

Cat. No. B1483706
CAS RN: 1935883-66-1
M. Wt: 123.12 g/mol
InChI Key: YROPPWUPPQMFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-1H-pyrazole is a chemical compound composed of an azide group, a methyl group and a pyrazole ring. It is an important intermediate in the synthesis of many biologically active compounds such as drugs, dyes, and polymers. It is also used as a building block for the synthesis of various heterocycles and as a reagent in organic synthesis. 4-(Azidomethyl)-1H-pyrazole is a versatile compound with a wide range of applications in both academic and industrial research.

Scientific Research Applications

Material Sciences: Cross-Linking in Polymers

Organic azides, including “4-(azidomethyl)-1H-pyrazole,” are known for their reactivity, which is particularly useful in material sciences for polymer cross-linking. This process alters the physical properties of polymers and enhances the efficiency of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials: Nitrogen Release

The azide group in “4-(azidomethyl)-1H-pyrazole” can release nitrogen upon thermal activation or photolysis. This reaction is accompanied by a significant energy output, making such compounds candidates for highly energetic materials .

Synthesis of Heterocycles: Building Blocks for Pharmaceuticals

“4-(azidomethyl)-1H-pyrazole” can be used in the synthesis of various heterocycles, which are crucial building blocks in pharmaceuticals. These heterocycles include five-membered rings with one heteroatom, such as pyrroles, and those with two heteroatoms, like pyrazoles and isoxazoles .

Organic Chemistry: Catalysts in Chemoselectivity

In organic chemistry, “4-(azidomethyl)-1H-pyrazole” can be employed to study the utility of catalysts in chemoselectivity, favoring the formation of C−H and C-N bonds. This has implications for the development of new synthetic methods .

Photochemistry: Nitrene-Based Applications

The compound’s ability to generate nitrenes upon photolysis is valuable in photochemistry. Nitrenes are highly reactive intermediates that can be used in various applications, including the development of photoresists and in photolithography processes .

Coordination Chemistry: Ligand Synthesis

“4-(azidomethyl)-1H-pyrazole” can also expand the coordination capabilities of ligands in coordination chemistry. This is particularly relevant in the synthesis of complex molecules that require specific ligand properties for metal ion coordination .

Polymer Chemistry: Thermosets

In polymer chemistry, the azide group’s propensity to undergo scission reactions is used to alter the properties of thermosets. This application is crucial for developing materials with specific thermal and mechanical properties .

Bioconjugation: Labeling and Tracking

Lastly, “4-(azidomethyl)-1H-pyrazole” can be used in bioconjugation techniques for labeling and tracking molecules within biological systems. This is important for understanding biological processes and for the development of diagnostic tools .

properties

IUPAC Name

4-(azidomethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-9-8-3-4-1-6-7-2-4/h1-2H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROPPWUPPQMFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azidomethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(azidomethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(azidomethyl)-1H-pyrazole
Reactant of Route 3
4-(azidomethyl)-1H-pyrazole
Reactant of Route 4
4-(azidomethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(azidomethyl)-1H-pyrazole
Reactant of Route 6
4-(azidomethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.